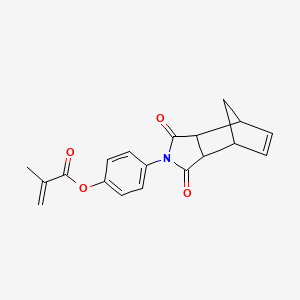

4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1,3-Dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate is a complex organic compound that features a methacrylate group attached to a phenyl ring, which is further connected to a bicyclic structure containing a dioxoisoindoline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate typically involves multiple steps:

Formation of the Dioxoisoindoline Moiety: This can be achieved through the cyclization of an appropriate anhydride with an amine, forming the bicyclic structure.

Attachment of the Phenyl Ring: The phenyl ring can be introduced via a Friedel-Crafts acylation reaction, where the bicyclic structure is reacted with a phenyl acyl chloride in the presence of a Lewis acid catalyst.

Methacrylation: The final step involves the esterification of the phenyl ring with methacrylic acid or its derivatives under acidic or basic conditions to form the methacrylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methacrylate group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the dioxoisoindoline moiety, potentially converting them to alcohols.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides, permanganates, and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols. Substitution reactions would introduce various functional groups onto the phenyl ring.

科学研究应用

Chemistry

In chemistry, this compound is used as a monomer in the synthesis of polymers. Its unique structure allows for the creation of polymers with specific mechanical and thermal properties, making it valuable in materials science.

Biology and Medicine

In biology and medicine, derivatives of this compound could be explored for their potential as drug delivery systems or as components in biomedical devices due to their biocompatibility and functional versatility.

Industry

Industrially, the compound is used in the production of specialty polymers and coatings. Its ability to form cross-linked networks makes it suitable for applications requiring durable and resilient materials.

作用机制

The mechanism by which 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate exerts its effects is largely dependent on its application. In polymer chemistry, its methacrylate group undergoes free radical polymerization, forming long polymer chains. The bicyclic structure provides rigidity and stability to the resulting polymer.

相似化合物的比较

Similar Compounds

4-(1,3-Dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl methacrylate: Lacks the methano bridge, resulting in different mechanical properties.

4-(1,3-Dioxoisoindolin-2-yl)phenyl methacrylate: Simpler structure with potentially different reactivity and polymerization behavior.

Uniqueness

The presence of the methano bridge in 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-m

生物活性

The compound 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate , with CAS number 193269-82-8, is a synthetic derivative of isoindole and methacrylate that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is C17H14N2O7, with a molecular weight of approximately 358.3 g/mol. The structure features a methacrylate group attached to a dioxo isoindole moiety, which is significant for its reactivity and biological interactions.

Physical Properties

- Appearance : Typically found as a white to yellow powder or crystalline form.

- Solubility : Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit notable anticancer activity. A study demonstrated that derivatives of isoindole can induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression .

The biological activity can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis and repair mechanisms.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways has been observed in vitro.

- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory cytokine production, which is crucial in cancer progression .

Case Studies

- In Vitro Studies : In cell line assays (e.g., MCF-7 breast cancer cells), the compound showed significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic potential.

- In Vivo Models : Animal studies have suggested that administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates cytokine production | |

| Cytotoxicity | IC50 values indicate effective concentrations |

Table 2: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O7 |

| Molecular Weight | 358.3 g/mol |

| Appearance | White to yellow powder/crystals |

| Solubility | Soluble in organic solvents |

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)phenyl methacrylate, and what are their key mechanistic considerations?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving (1) formation of the bicyclic isoindole-1,3-dione core through Diels-Alder cyclization, followed by (2) methacrylation of the phenolic group. For example, the isoindole core can be prepared using maleic anhydride and cyclopentadiene derivatives under thermal or catalytic conditions. Methacrylation is achieved via esterification with methacryloyl chloride in the presence of a base (e.g., triethylamine) . Mechanistic studies highlight the importance of steric hindrance in the bicyclic system, which may require elevated temperatures or Lewis acid catalysts (e.g., ZnCl₂) to facilitate reactivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the methacrylate vinyl protons (δ ~5.5–6.1 ppm) and the bicyclic system’s carbonyl groups (δ ~170–175 ppm in ¹³C). The absence of residual phenolic -OH signals (δ ~9–10 ppm) confirms successful esterification .

- IR : Validate ester C=O stretches (~1720 cm⁻¹) and isoindole-dione C=O vibrations (~1770 cm⁻¹) .

- X-ray crystallography : Resolve bond angles and distances in the bicyclic core (e.g., C=O bond lengths ~1.21 Å, consistent with conjugated carbonyl systems) .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve discrepancies between computational (DFT) predictions and experimental crystallographic data for this compound’s electronic properties?

- Methodological Answer :

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict molecular orbitals, electrostatic potential surfaces, and bond orders. Compare with experimental X-ray-derived bond lengths and angles .

- Step 2 : Analyze discrepancies (e.g., deviations in C=O bond lengths >0.02 Å) by evaluating solvent effects or crystal packing forces in experimental data. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) that may distort geometry .

- Step 3 : Cross-validate with spectroscopic data (e.g., UV-Vis absorption maxima) to reconcile electronic transitions predicted by TD-DFT .

Q. How can multivariate experimental design (e.g., central composite design) optimize polymerization parameters when incorporating this monomer into functional copolymers?

- Methodological Answer :

- Experimental Design : Use a central composite design (CCD) to evaluate factors like initiator concentration, monomer feed ratio, and reaction temperature. For example, CCD can optimize the balance between copolymer glass transition temperature (Tg) and molecular weight while minimizing side reactions (e.g., cross-linking) .

- Data Analysis : Apply response surface methodology (RSM) to model interactions between variables. For instance, a quadratic model may reveal that initiator concentration has a non-linear effect on conversion efficiency .

Q. What strategies mitigate thermal degradation during thermal analysis (TGA/DSC) of this methacrylate derivative, and how should conflicting stability data from different heating rates be interpreted?

- Methodological Answer :

- Mitigation : Use inert atmospheres (N₂/Ar) and lower heating rates (≤5°C/min) to reduce oxidative degradation. Encapsulate samples in hermetically sealed pans for DSC to suppress sublimation .

- Data Interpretation : Apply the Flynn-Wall-Ozawa isoconversional method to analyze activation energy (Eₐ) dependence on conversion. Discrepancies in Eₐ values at different heating rates may indicate multi-step degradation mechanisms (e.g., initial methacrylate chain scission followed by bicyclic core decomposition) .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data reported across different solvent systems?

- Methodological Answer :

- Systematic Screening : Use Hansen solubility parameters (HSPs) to categorize solvents based on dispersion (δD), polarity (δP), and hydrogen bonding (δH). For example, high δP solvents (e.g., DMF) may disrupt the compound’s hydrogen-bonded crystalline lattice, enhancing solubility .

- Statistical Validation : Apply ANOVA to compare solubility measurements across labs, accounting for variables like temperature control (±0.5°C) and solvent purity .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound across research groups?

- Methodological Answer :

属性

IUPAC Name |

[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] 2-methylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-10(2)19(23)24-14-7-5-13(6-8-14)20-17(21)15-11-3-4-12(9-11)16(15)18(20)22/h3-8,11-12,15-16H,1,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUDYCZJTGIMVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。